molecular formula C21H22N2O5 B11163759 Ethyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11163759
M. Wt: 382.4 g/mol
InChI Key: HPRLGGQNWKIRRO-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrrolidinone derivatives These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE typically involves a multi-step process. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation . The structure of the synthesized product is confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and benzoate esters, such as:

Uniqueness

ETHYL 4-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H22N2O5/c1-3-28-21(26)14-4-6-16(7-5-14)22-20(25)15-12-19(24)23(13-15)17-8-10-18(27-2)11-9-17/h4-11,15H,3,12-13H2,1-2H3,(H,22,25)

InChI Key

HPRLGGQNWKIRRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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